1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one
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Overview
Description
1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one typically involves the following steps:
Formation of the Pyridine Moiety: The starting material, 5-aminopyridine, is synthesized through various methods, including the reduction of 5-nitropyridine.
Formation of the Imidazolidinone Ring: The imidazolidinone ring is formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the 5-aminopyridine with the imidazolidinone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-thione: Similar structure but contains a thione group instead of an oxygen atom.
1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-imine: Contains an imine group instead of an oxygen atom.
1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-amine: Contains an amine group instead of an oxygen atom.
Uniqueness
1-(5-aminopyridin-2-yl)-3-phenylimidazolidin-2-one is unique due to its specific combination of pyridine and imidazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2551117-44-1 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
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